N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid and its derivatives involves several key steps, starting from N-acetylneuraminic acid. Through specific reactions including oxidation, reduction, and protective group manipulations, the desired dehydro and deoxy modifications are achieved. For instance, Hagedorn and Brossmer (1986) describe transforming N-acetylneuraminic acid into its 4-deoxy counterpart through a series of reactions that ultimately yield N-acetyl-4-deoxyneuraminic acid, a closely related compound showcasing similar synthetic strategies (Hagedorn & Brossmer, 1986).
Molecular Structure Analysis
The molecular structure of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid is characterized by the absence of a hydroxyl group at the 3-position and a double bond between the 2 and 3 carbon atoms, distinguishing it from its parent compound, N-acetylneuraminic acid. This structural modification imparts unique chemical reactivity and interaction capabilities with biological molecules.
Chemical Reactions and Properties
Chemical reactions involving N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid are influenced by its unique structure. The presence of the double bond and the absence of the hydroxyl group affect its susceptibility to nucleophilic attacks and rearrangements. For instance, studies have shown that derivatives of this compound can inhibit neuraminidase activity, showcasing its potential as a biochemical tool or therapeutic agent (Meindl et al., 1974).
Scientific Research Applications
Synthesis and Resistance to Bacterial Sialidases : A study by Baumberger, Vasella, and Schauer (1986) in "Helvetica Chimica Acta" described the synthesis of 4-methylumbelliferyl α-D-glycoside of N-acetyl-4-deoxyneuraminic acid and its behavior towards bacterial sialidases. They found that the 4-deoxy α-D-glycoside is not hydrolyzed significantly by Vibrio cholerae and Arthrobacter ureafaciens sialidase, and neither the free N-acetyl-4-deoxyneuraminic acid nor the α-D-glycoside inhibit the activity of these sialidases (Baumberger, Vasella, & Schauer, 1986).
Metabolism and Excretion Studies : Research by Nöhle, Beau, and Schauer (1982) in the "European Journal of Biochemistry" investigated the uptake, metabolism, and excretion of orally and intravenously administered, double-labeled N-glycoloylneuraminic acid and single-labeled 2-deoxy-2,3-dehydro-N-acetylneuraminic acid in mice and rats. They concluded that N-glycoloylneuraminic acid occurring in food cannot be used directly for the biosynthesis of glycoconjugates, important from an immunological point of view (Nöhle, Beau, & Schauer, 1982).
Inhibition of Neuraminidase Activity : A study by Meindl et al. (1974) in "Virology" examined the inhibitory activity of derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid against neuraminidases from viral and bacterial sources. They found that 2-deoxy-2,3-dehydro-N-trifluoroacetylneuraminic acid is the most potent neuraminidase inhibitor described so far (Meindl, Bodo, Palese, Schulman, & Tuppy, 1974).
Identification in Mammalian Brain : Saito and Rosenberg (1984) identified N-acetyl-2,3-didehydro-2-deoxyneuraminic acid (NADNA) in bovine and rat brain, as reported in "Biochemistry." They demonstrated the occurrence of NADNA in mammalian brain and suggested that it may derive enzymatically from brain sialo conjugates (Saito & Rosenberg, 1984).
Regulation of Neuronal and Network Excitability : Isaev et al. (2007) in "The Journal of Neuroscience" explored the role of extracellular sialic acid in the regulation of neuronal and network excitability in the rat hippocampus. They found that a NEU blocker, N-acetyl-2,3-dehydro-2-deoxyneuraminic acid, dramatically reduced seizure threshold and aggravated hippocampal seizures, indicating its potential role in controlling neuronal and network excitability (Isaev, Isaeva, Shatskih, Zhao, Smits, Shworak, Khazipov, & Holmes, 2007).
properties
IUPAC Name |
sodium;3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5?,6-,8?,9-,10?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNKELIJSZBCBE-DHWIPPHDSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C=C(OC1[C@@H]([C@@H](CO)O)O)C(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.